5-Acetyl-2,3-dimethylthiophene

概述

描述

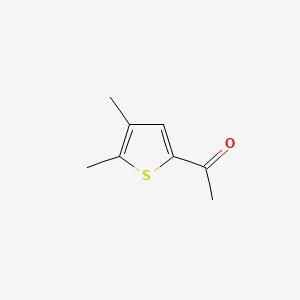

5-Acetyl-2,3-dimethylthiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered rings containing one sulfur atom This compound is characterized by the presence of an acetyl group at the fifth position and two methyl groups at the second and third positions of the thiophene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2,3-dimethylthiophene typically involves the Friedel-Crafts acylation of 2,3-dimethylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

2,3-Dimethylthiophene+Acetyl ChlorideAlCl3this compound

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.

化学反应分析

Types of Reactions: 5-Acetyl-2,3-dimethylthiophene undergoes various chemical reactions, including:

Electrophilic Substitution: The thiophene ring is highly reactive towards electrophiles due to the electron-rich nature of the sulfur atom. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

Nucleophilic Substitution: Although less common, nucleophilic substitution can occur at the acetyl group, leading to the formation of derivatives such as thiosemicarbazones and semicarbazones.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiol derivatives.

Common Reagents and Conditions:

Halogenation: Bromine in acetic acid or chloroform.

Nitration: Nitric acid in the presence of sulfuric acid.

Sulfonation: Sulfur trioxide in the presence of sulfuric acid.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Halogenation: 5-Bromo-2,3-dimethylthiophene.

Nitration: 5-Nitro-2,3-dimethylthiophene.

Sulfonation: 5-Sulfonyl-2,3-dimethylthiophene.

Oxidation: this compound sulfoxide.

Reduction: this compound thiol.

科学研究应用

Synthesis and Chemical Reactions

Synthesis: 5-Acetyl-2,3-dimethylthiophene is typically synthesized via Friedel-Crafts acylation of 2,3-dimethylthiophene with acetyl chloride, using a Lewis acid catalyst such as aluminum chloride under anhydrous conditions. Industrial production can be scaled up using continuous flow reactors to ensure consistent product quality and yield.

Reactions: this compound can undergo several chemical reactions:

- Electrophilic Substitution: The thiophene ring is highly reactive towards electrophiles like halogenation (e.g., bromine in acetic acid or chloroform), nitration (e.g., nitric acid with sulfuric acid), and sulfonation (e.g., sulfur trioxide with sulfuric acid).

- Nucleophilic Substitution: Can occur at the acetyl group, leading to derivatives like thiosemicarbazones and semicarbazones.

- Oxidation and Reduction: Oxidation can form sulfoxides (using hydrogen peroxide or m-chloroperbenzoic acid), while reduction can lead to thiol derivatives (using lithium aluminum hydride or sodium borohydride).

Scientific Research Applications

This compound serves various roles in scientific research:

- Medicinal Chemistry: It is a building block for synthesizing pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.

- Material Science: Utilized in developing organic semiconductors, light-emitting diodes, and field-effect transistors.

- Biological Studies: Used as a probe molecule for studying enzyme-substrate interactions and as a ligand in coordination chemistry.

- Industrial Applications: Employed in synthesizing specialty chemicals and as an intermediate in the production of agrochemicals and dyes.

Safety Evaluation

作用机制

The mechanism of action of 5-Acetyl-2,3-dimethylthiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The acetyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts that modulate the activity of the target molecule. The thiophene ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity.

相似化合物的比较

2-Acetylthiophene: Lacks the additional methyl groups, resulting in different reactivity and biological activity.

3-Acetylthiophene: The acetyl group is positioned differently, affecting the compound’s chemical properties.

2,5-Dimethylthiophene: Lacks the acetyl group, leading to different applications and reactivity.

Uniqueness: 5-Acetyl-2,3-dimethylthiophene is unique due to the presence of both the acetyl group and the two methyl groups, which confer distinct electronic and steric properties. These features make it a versatile building block for the synthesis of complex molecules with diverse applications in various fields.

生物活性

5-Acetyl-2,3-dimethylthiophene is a heterocyclic compound belonging to the thiophene family, characterized by its five-membered ring structure containing one sulfur atom. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Anticancer Properties

Recent studies have indicated that compounds related to 2,3-dimethylthiophene derivatives exhibit significant anticancer effects. For instance, a study evaluated various derivatives that showed potential inhibitory activity against human topoisomerases, which are crucial for DNA replication and repair. Specifically, certain derivatives demonstrated selective topoisomerase II inhibitory activity and induced apoptosis in cancer cell lines at low micromolar concentrations. These findings suggest that this compound and its derivatives could be promising candidates for further development as anticancer agents .

Genotoxicity and Safety Concerns

In terms of safety evaluation, this compound has been assessed for genotoxicity. A notable study by the European Food Safety Authority (EFSA) highlighted that related compounds exhibited mutagenic properties in vitro and in vivo. Specifically, the compound 3-acetyl-2,5-dimethylthiophene was found to be mutagenic in bacterial mutation assays using Salmonella typhimurium strains and showed positive results in Muta™Mice liver studies . This raises safety concerns regarding its use as a flavoring substance and necessitates further investigation into its toxicological profile.

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been explored. Compounds similar to this compound have exhibited bactericidal effects against various strains of bacteria, including Staphylococcus aureus. In particular, studies reported minimum inhibitory concentrations (MICs) demonstrating effective bactericidal activity comparable to established antibiotics like nitrofurantoin .

Table 1: Summary of Biological Activities

Table 2: Anticancer Efficacy of Thiophene Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 10 | Breast Cancer | <10 | Topoisomerase II inhibition |

| Compound 11 | Colon Cancer | <15 | Induction of ROS |

| Compound 29 | Prostate Cancer | <20 | Apoptosis via G1 phase arrest |

Case Study: Anticancer Activity in Breast Cancer Cells

A recent experimental study focused on the anticancer effects of a derivative of this compound on breast cancer cell lines. The derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics like etoposide, indicating higher efficacy at lower concentrations. The mechanism involved the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

Case Study: Genotoxicity Assessment

A comprehensive evaluation conducted by EFSA assessed the genotoxic potential of thiophene derivatives used in flavoring. The study emphasized the need for detailed exposure data and further toxicological assessments for compounds like this compound due to observed mutagenicity in laboratory settings .

属性

IUPAC Name |

1-(4,5-dimethylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-5-4-8(6(2)9)10-7(5)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANYJDXGTCXYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305461 | |

| Record name | 5-Acetyl-2,3-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66587-69-7 | |

| Record name | Ethanone,5-dimethyl-2-thienyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetyl-2,3-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。